molecular formula C10H14N2O2 B1301100 2-(2,4-Dimethylphenoxy)acetohydrazide CAS No. 72293-69-7

2-(2,4-Dimethylphenoxy)acetohydrazide

Cat. No. B1301100
CAS RN: 72293-69-7
M. Wt: 194.23 g/mol
InChI Key: DINZSDUBCPSOKB-UHFFFAOYSA-N
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Description

The compound "2-(2,4-Dimethylphenoxy)acetohydrazide" has been the subject of research due to its potential pharmacological properties. It serves as a key intermediate in the synthesis of various molecules with potential antibacterial and enzyme inhibitory activities. The compound is derived from 2,4-dimethylphenol, which is modified through a series of chemical reactions to introduce additional functional groups that may contribute to its biological activity .

Synthesis Analysis

The synthesis of "2-(2,4-Dimethylphenoxy)acetohydrazide" involves multiple steps, starting with the reflux of 2,4-dimethylcarbolic acid with ethyl 2-bromoacetate to produce ethyl 2-(2,4-dimethylphenoxy)acetate. This intermediate is then converted to the hydrazide form by refluxing with hydrazine. Further chemical transformations lead to the creation of molecules with a variety of functional groups, including ether, 1,3,4-oxadiazole, thioether, hydrazone, and azomethine, which are believed to enhance the biological activity of the final compounds .

Molecular Structure Analysis

The molecular structures of the synthesized compounds, including "2-(2,4-Dimethylphenoxy)acetohydrazide" and its derivatives, were confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR), and electron impact mass spectrometry (EIMS). These analytical methods provide detailed information about the molecular framework and the nature of the functional groups present in the molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of "2-(2,4-Dimethylphenoxy)acetohydrazide" derivatives are characterized by their complexity and the introduction of various functional groups. For instance, the reaction of the hydrazide with carbon disulfide (CS2) in the presence of potassium hydroxide (KOH) leads to the formation of a 1,3,4-oxadiazole ring. Subsequent reactions with aryl carboxaldehydes result in the formation of N'-substituted acetohydrazides with azomethine groups, which are known for their biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(2,4-Dimethylphenoxy)acetohydrazide" and its derivatives are influenced by the presence of multiple functional groups. These properties are crucial for the biological activity of the compounds, as they affect their interaction with biological targets. The antibacterial and enzyme inhibitory activities of these compounds have been evaluated, with some derivatives showing substantial activity against both Gram-positive and Gram-negative bacteria, as well as lipoxygenase enzymes. These activities suggest that the compounds could have therapeutic potential .

Scientific Research Applications

Synthesis and Antibacterial Activity

A study by (Rasool et al., 2016) detailed the synthesis of molecules with 2-(2,4-Dimethylphenoxy)acetohydrazide and their testing for antibacterial activities against Gram-positive and Gram-negative bacteria. Significant antibacterial and lipoxygenase inhibitory activities were observed in specific derivatives of this compound.

Antibacterial and Enzyme Inhibition

Similarly, (Aziz‐ur‐Rehman et al., 2014) synthesized N'Substitutedbenzylidene-2-(2, 4-dimethylphenoxy) acetatohydrazides and evaluated them for antibacterial and anti-enzymatic activities, corroborating the findings of significant biological activity.

Nonlinear Optical Properties

The nonlinear optical properties of hydrazones, including derivatives of 2-(2,4-Dimethylphenoxy)acetohydrazide, were investigated by (Naseema et al., 2010). These studies suggest potential applications in optical devices like limiters and switches.

Antimicrobial Activity

Another study focused on the antimicrobial activities of N'-arylmethylidene-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetohydrazides. These compounds were synthesized and showed promising antioxidant and antibacterial properties (Ahmad et al., 2010).

Corrosion Inhibition

Research by (El Arrouji et al., 2020) investigated the effectiveness of certain derivatives as corrosion inhibitors. They found that these compounds exhibited high efficiency in preventing corrosion in a steel-electrolyte interface in acidic conditions.

Safety And Hazards

The safety information available indicates that 2-(2,4-Dimethylphenoxy)acetohydrazide is an irritant . More detailed safety data can be found in the Material Safety Data Sheet (MSDS) for this compound .

properties

IUPAC Name

2-(2,4-dimethylphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-3-4-9(8(2)5-7)14-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINZSDUBCPSOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601257016
Record name 2-(2,4-Dimethylphenoxy)acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601257016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethylphenoxy)acetohydrazide

CAS RN

72293-69-7
Record name 2-(2,4-Dimethylphenoxy)acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72293-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dimethylphenoxy)acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601257016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Nadeem, AMA Aziz-ur-Rehman, SZ Siddiqui… - Pak J …, 2014 - researchgate.net
The molecules bearing azomethine group are known to possess biological activities. In the present work, the synthesis of N'-Substitutedbenzylidene-2-(2, 4-dimethylphenoxy) …
Number of citations: 1 www.researchgate.net
S Rasool, MA Abbasi, SZ Siddiqui… - Brazilian Journal of …, 2016 - SciELO Brasil
A series of molecules bearing multiple functional groups were synthesized to study their antibiotic effect against Gram-positive and Gram-negative bacteria and lipoxygenase activity as …
Number of citations: 2 www.scielo.br
S Nadeem, MA Abbasi, SZ Siddiqui, S Rasool, I Ahmad… - 2014 - escholar.umt.edu.pk
The molecules bearing azomethine group are known to possess biological activities. In the present work, the synthesis of N'-Substitutedbenzylidene-2-(2, 4-dimethylphenoxy) …
Number of citations: 5 escholar.umt.edu.pk
AU Rehman - 2015 - escholar.umt.edu.pk
The molecules comprising azomethine group are famous to possess biological activities. In the present work, the synthesis of N'-Substitutedbenzylidene-2-(2,4-dimethylphenoxy) …
Number of citations: 0 escholar.umt.edu.pk
T Younas - 2015 - escholar.umt.edu.pk
Sulfonamides due to their medicinal importance are under consideration by the researchers. Chloro substituted sulfonamide, 3a-b, has been synthesized with high yields by a single …
Number of citations: 0 escholar.umt.edu.pk

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